N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Description

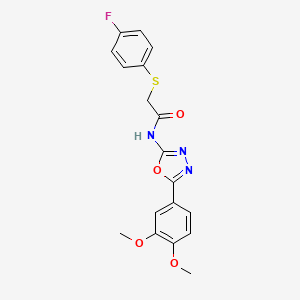

N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic 1,3,4-oxadiazole derivative with a molecular formula of C₁₉H₁₆FN₃O₃S₂ (based on structural analogs in ). Its structure features:

- A 1,3,4-oxadiazole core substituted at position 5 with a 3,4-dimethoxyphenyl group.

- A thioacetamide linker at position 2, connected to a 4-fluorophenyl moiety.

The 4-fluorophenylthio group introduces lipophilicity and metabolic stability, common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O4S/c1-24-14-8-3-11(9-15(14)25-2)17-21-22-18(26-17)20-16(23)10-27-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNXXYQVGDRSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring system, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl and 4-fluorophenyl thio groups enhances its chemical reactivity and potential interactions with biological targets. Its molecular formula is with a molecular weight of approximately 344.39 g/mol.

This compound exhibits biological activity through multiple mechanisms:

-

Anticancer Activity : The compound has been shown to inhibit various pathways involved in cancer cell proliferation. It interacts with specific enzymes such as:

- Histone deacetylase (HDAC)

- Thymidylate synthase

- Telomerase

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole scaffold can enhance biological activity. For instance:

- Substituting different groups on the oxadiazole ring can affect binding affinity to target proteins.

- The introduction of electron-withdrawing groups like fluorine increases the compound's reactivity and potency against cancer cells.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased potency against cancer cells |

| Methoxy groups | Enhanced solubility and bioavailability |

| Thioether linkage | Improved interaction with protein targets |

Case Studies

Several research studies have investigated the biological activity of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that compounds similar to this oxadiazole derivative showed significant cytotoxicity against various cancer cell lines including breast and colon cancer cells. The mechanism was primarily through apoptosis induction via HDAC inhibition .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of this compound against standard strains. Results indicated that it possesses a broad-spectrum antimicrobial effect with low MIC values compared to standard antibiotics .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent modifications to introduce the thioacetamide group. The molecular formula for this compound is , with a molecular weight of 363.39 g/mol. Its structure features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant activity against various cancer cell lines:

- Cell Lines Tested : Compounds similar to N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide have shown growth inhibition percentages (PGIs) ranging from 51% to over 86% against cell lines such as SNB-19 and OVCAR-8 .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are also well-documented:

- Spectrum of Activity : Compounds have been tested against both Gram-positive and Gram-negative bacteria as well as fungal species. Some derivatives exhibited promising results with minimum inhibitory concentrations (MICs) that suggest efficacy comparable to standard antibiotics .

- Mechanisms : The antimicrobial action is believed to involve disruption of microbial cell walls and interference with metabolic pathways essential for microbial survival .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, a derivative similar to this compound was evaluated for its anticancer properties. The compound demonstrated significant cytotoxicity against several cancer cell lines with notable PGIs. The study utilized both in vitro assays and molecular modeling to elucidate the binding interactions between the compound and target proteins .

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial properties of oxadiazole derivatives showed that compounds structurally related to this compound exhibited effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the potential for these compounds to serve as lead candidates for new antibiotic therapies .

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole-thioacetamide hybrids , which are extensively studied for diverse biological activities. Below is a systematic comparison with structurally related analogs:

Structural and Physicochemical Comparisons

Key Observations :

- Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) increase polarity compared to halogenated analogs (e.g., 5d with bromine or 14a with chlorine) .

- Fluorophenyl substitution (target compound and 4l) improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Hybrid scaffolds (e.g., benzofuran in 5d or thiazole in ) exhibit varied bioactivity profiles due to differences in aromatic stacking interactions .

Key Observations :

- The target compound’s 3,4-dimethoxyphenyl group may enhance binding to COX-2 (similar to compound III in , which showed COX-2 inhibition).

- Fluorophenyl-thioacetamide analogs (e.g., 4l) demonstrate balanced lipophilicity for membrane penetration, critical for intracellular targets like tyrosinase or kinases .

- Chlorophenyl derivatives (e.g., 14a) show moderate anticancer activity, suggesting halogenation’s role in apoptosis induction .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Introduction of the thioacetamide group via nucleophilic substitution, using reagents like chloroacetyl chloride and 4-fluorothiophenol in solvents such as DMF or dichloromethane .

- Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity, and catalyst choice (e.g., NaH for coupling reactions). Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the acetamide moiety at m/z ~120) .

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S content .

Advanced Research Questions

Q. How can molecular docking studies elucidate the bioactivity mechanisms of this compound against therapeutic targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or lipoxygenase (LOX), as oxadiazole-thioacetamide hybrids are known inhibitors .

- Docking Workflow :

- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.

- Identify binding pockets via grid box parameters centered on catalytic sites (e.g., COX-2’s heme pocket).

- Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- Key Metrics : Binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity), hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .

Q. What in vitro assays are suitable for evaluating the compound’s anticancer potential?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include normal cells (e.g., HEK293) for selectivity .

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify early/late apoptosis. Combine with caspase-3/7 activity assays .

- Comparative Analysis : Benchmark against cisplatin or doxorubicin to contextualize potency (e.g., IC₅₀ ≤ 10 μM indicates high activity) .

Q. How do structural modifications (e.g., substituents on the oxadiazole or arylthio groups) influence biological activity?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study:

- Variation of Substituents :

- Rational Design : Use DFT calculations (Gaussian 09) to optimize electronic properties (e.g., HOMO-LUMO gaps) for target engagement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar oxadiazole derivatives?

- Methodological Answer :

- Source Evaluation : Cross-reference data from peer-reviewed journals (e.g., Eur. J. Med. Chem.) over supplier-generated reports. Exclude non-validated sources (e.g., BenchChem) per user guidelines.

- Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .

- Meta-Analysis : Use tools like RevMan to compare IC₅₀ values across studies, adjusting for variables like incubation time or solvent (DMSO vs. PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.